molecular formula C6H16INO B15289788 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide

1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide

Cat. No.: B15289788
M. Wt: 245.10 g/mol
InChI Key: LILDDCJBCVNLSZ-UHFFFAOYSA-M
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Description

1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide is a quaternary ammonium compound with the molecular formula C₆H₁₆INO. It is known for its water solubility and is commonly used in organic synthesis and biochemical research. This compound is derived from choline, an essential nutrient found in many foods .

Preparation Methods

The synthesis of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide typically involves the reaction of choline or its derivatives with iodine. The process can be carried out under various conditions, including nucleophilic substitution reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Nucleophilic substitution reactions are prevalent, where the iodide ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by acting as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter. This modulation can affect various physiological processes, including cognitive functions and liver metabolism .

Comparison with Similar Compounds

1-Hydroxy-N,N,N-trimethylpropan-2-aminium iodide is similar to other quaternary ammonium compounds such as:

Properties

Molecular Formula

C6H16INO

Molecular Weight

245.10 g/mol

IUPAC Name

1-hydroxypropan-2-yl(trimethyl)azanium;iodide

InChI

InChI=1S/C6H16NO.HI/c1-6(5-8)7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

LILDDCJBCVNLSZ-UHFFFAOYSA-M

Canonical SMILES

CC(CO)[N+](C)(C)C.[I-]

Origin of Product

United States

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